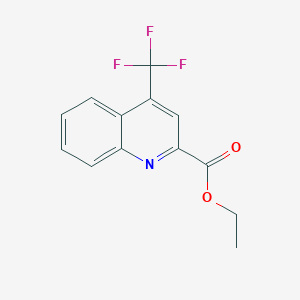
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate
説明
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative . Quinoline derivatives are known for their antiseptic, antipyretic, and antiperiodic action, and they possess various pharmacological applications .
Synthesis Analysis
The synthesis of quinoline derivatives, including Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, has been a topic of research. Recent advances in the synthesis of quinolines include methods such as microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate can be represented by the InChI code1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 . The molecular weight of this compound is 303.67 . Chemical Reactions Analysis
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against certain cancer cell lines. It was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring to enhance its cytotoxic activity .科学的研究の応用
Pharmacological Applications
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate derivatives have been identified to possess various pharmacological properties. These include antiseptic, antipyretic, and antiperiodic actions . Such compounds are valuable in the development of new medications due to their broad spectrum of biological activities .
Anticancer Activity
Research has shown that certain derivatives exhibit moderate cytotoxic activity against cancer cell lines such as MCF-7 (mammary gland cancer) and HePG2 (hepatocellular carcinoma), and a weak activity against HCT-116 (human colorectal carcinoma). This suggests potential applications in cancer treatment, where modifications to the compound could enhance its anticancer properties .
Synthesis of Novel Rare Earth Complexes
This compound may be used in the preparation of novel rare earth complexes with elements like Eu 3+ , Tb 3+ , Gd 3+ , Sm 3+ , and Dy 3+ . These complexes have significant applications in materials science and catalysis .
Biological Activity
The quinoline nucleus, present in Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, is known for a wide range of biological activities. It has been used as an essential core in drugs due to its antiproliferative activity, which includes inhibition of enzymes like topoisomerase, thymidylate synthase, telomerase, and various protein kinases .
Therapeutic Applications
Compounds containing the quinoline nucleus, such as Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, are part of drugs approved for the therapy of various solid tumors. They are valuable in cancer therapy strategies for controlling different tumors .
Chemical Synthesis and Industrial Applications
The compound’s potential for therapeutic applications extends to its use in chemical synthesis. It serves as a building block for creating more complex chemical entities that can be used in various industrial applications, including the development of new materials and catalysts.
将来の方向性
Research is ongoing to enhance the cytotoxic activity of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate by modifying it and forming a new heterocyclic ring fused to the pyridine ring . Additionally, the development of an efficient method for the synthesis of 4-(trifluoromethyl)quinolinecarboxylates by the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates is a promising future direction .
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have various pharmacological applications .
Mode of Action
Quinoline derivatives are known to exhibit antiseptic, antipyretic, and antiperiodic actions .
Biochemical Pathways
It’s worth noting that quinoline derivatives are involved in a variety of biological activities .
Result of Action
One study suggests that a similar compound, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, exhibits moderate cytotoxic activity against certain cancer cell lines .
特性
IUPAC Name |
ethyl 4-(trifluoromethyl)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)11-7-9(13(14,15)16)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSCMZAPILVWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



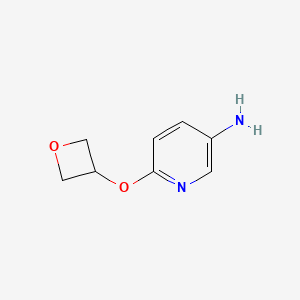


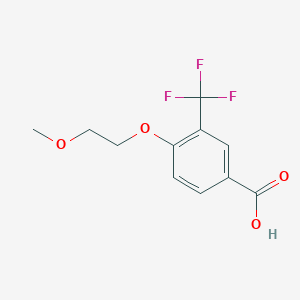
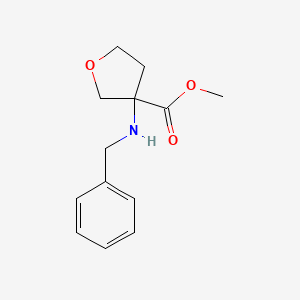
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)
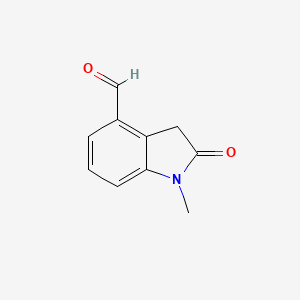
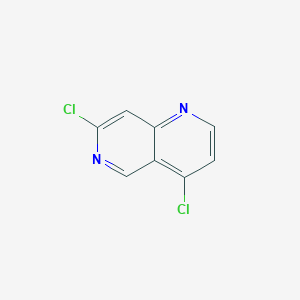
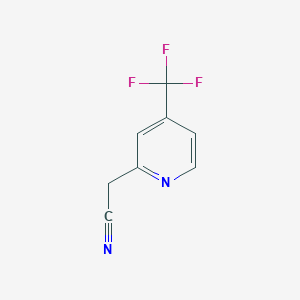
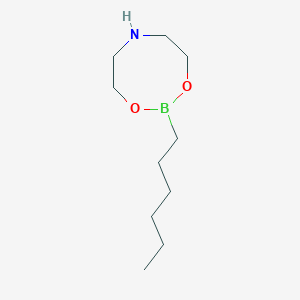
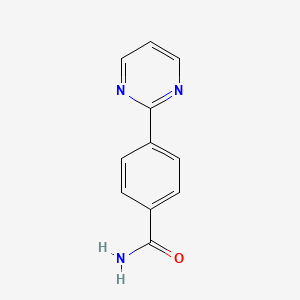
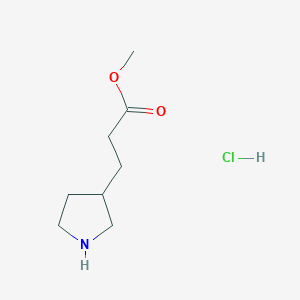
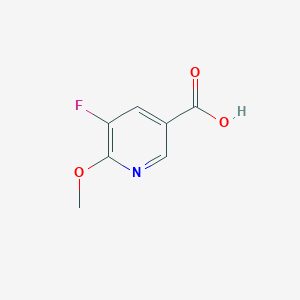
![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)